molecular formula C18H21NO5 B1262613 Ambelline

Ambelline

Cat. No.: B1262613
M. Wt: 331.4 g/mol
InChI Key: QAHZAHIPKNLGAS-KZRPXEQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ambelline is a chemical compound with the molecular formula C18H21NO5 and a molecular weight of 331.4 g/mol

Preparation Methods

The synthesis of Ambelline involves several steps, typically starting from simpler organic molecules. The synthetic routes often include:

    Formation of the Crinan Skeleton: This step involves constructing the core structure of the crinan alkaloid through cyclization reactions.

    Introduction of Functional Groups: Methoxy groups are introduced at the 3 and 7 positions through methylation reactions.

    Dehydrogenation: The 1,2-didehydro configuration is achieved through dehydrogenation reactions, often using oxidizing agents.

    Hydroxylation: The hydroxyl group at the 11 position is introduced through selective hydroxylation reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Ambelline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bonds to single bonds, using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ambelline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and as a model compound in studying reaction mechanisms.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes

Mechanism of Action

The mechanism of action of Ambelline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Binding to Enzymes: It can inhibit or activate certain enzymes, affecting metabolic pathways.

    Interaction with Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    Oxidative Stress Modulation: It can influence oxidative stress levels within cells, impacting cell survival and function

Comparison with Similar Compounds

Ambelline can be compared with other crinan alkaloids, such as:

    This compound: Another crinan alkaloid with similar structural features but different functional groups.

    Lycorine: Known for its potent biological activities, lycorine has a different substitution pattern on the crinan skeleton.

    Galanthamine: Used in the treatment of Alzheimer’s disease, galanthamine has a similar core structure but distinct pharmacological properties.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

(1R,13R,15R,18R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol

InChI

InChI=1S/C18H21NO5/c1-21-10-3-4-18-12-6-13-17(24-9-23-13)16(22-2)11(12)7-19(8-15(18)20)14(18)5-10/h3-4,6,10,14-15,20H,5,7-9H2,1-2H3/t10-,14+,15-,18+/m0/s1

InChI Key

QAHZAHIPKNLGAS-KZRPXEQKSA-N

Isomeric SMILES

CO[C@@H]1C[C@@H]2[C@]3(C=C1)[C@H](CN2CC4=C(C5=C(C=C34)OCO5)OC)O

Canonical SMILES

COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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